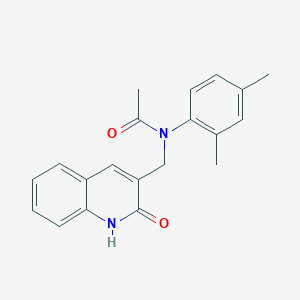
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)acetamide, commonly known as DMQA, is a chemical compound that has gained popularity in scientific research due to its potential therapeutic properties. DMQA belongs to the class of hydroxyquinoline derivatives, which have shown promise in various studies as anti-inflammatory, antioxidant, and antimicrobial agents.
作用機序
The mechanism of action of DMQA is not fully understood, but it is believed to involve multiple pathways. DMQA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory and immune responses. DMQA also activates the Nrf2-Keap1 pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress-induced damage. Furthermore, DMQA has been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation.
Biochemical and Physiological Effects
DMQA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and inhibit the growth of various bacterial and fungal strains. In vivo studies have shown that DMQA can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis, colitis, and neurodegenerative diseases.
実験室実験の利点と制限
DMQA has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized in large quantities and is readily available for research purposes. However, DMQA has some limitations, including its poor bioavailability and limited water solubility, which may affect its efficacy in vivo. Furthermore, the mechanism of action of DMQA is not fully understood, and further studies are needed to elucidate its potential therapeutic properties fully.
将来の方向性
For research include investigating its efficacy in vivo, optimizing its synthesis method to improve its bioavailability, and elucidating its mechanism of action fully. Furthermore, DMQA can be modified structurally to improve its efficacy and selectivity, making it a potential candidate for the development of new anti-inflammatory, antioxidant, and antimicrobial agents.
Conclusion
In conclusion, DMQA is a promising chemical compound with potential therapeutic properties in various scientific research fields. Its synthesis method has been optimized to improve its yield and purity, making it suitable for various scientific applications. DMQA has shown promise as an anti-inflammatory, antioxidant, and antimicrobial agent, with multiple pathways involved in its mechanism of action. However, further research is needed to fully elucidate its potential therapeutic properties and optimize its efficacy in vivo.
合成法
DMQA can be synthesized through a multistep process, starting with the reaction of 2,4-dimethylphenylamine with 2-hydroxy-3-methoxybenzaldehyde to form the Schiff base. The Schiff base is then reduced with sodium borohydride to obtain the corresponding amine. The amine is then reacted with ethyl chloroacetate to form the final product, DMQA. The synthesis method has been optimized to improve the yield and purity of DMQA, making it suitable for various scientific applications.
科学的研究の応用
DMQA has been studied extensively for its potential therapeutic properties in various scientific research fields. It has shown promise as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines and chemokines. DMQA has also been shown to possess potent antioxidant properties, protecting cells from oxidative stress-induced damage. In addition, DMQA has exhibited antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-19(14(2)10-13)22(15(3)23)12-17-11-16-6-4-5-7-18(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMJDBIDTWGKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

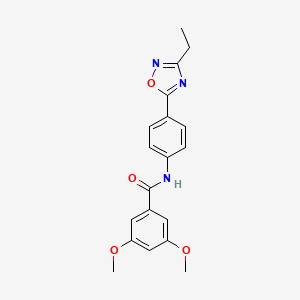
![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7698210.png)
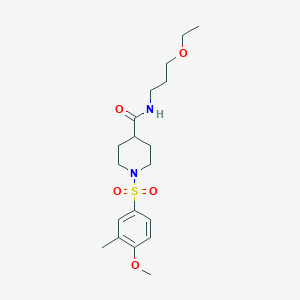
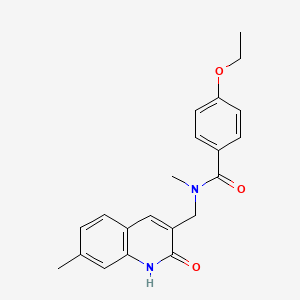
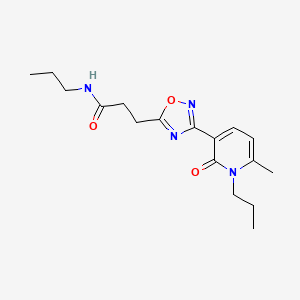
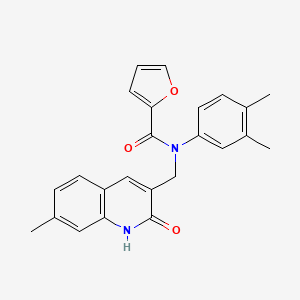

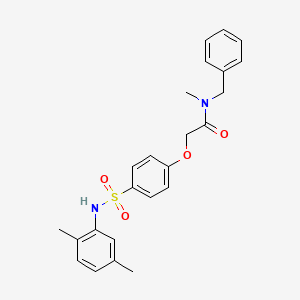

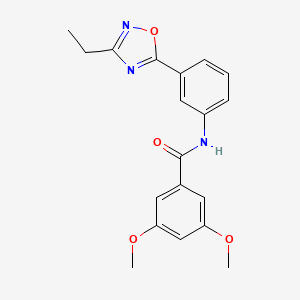
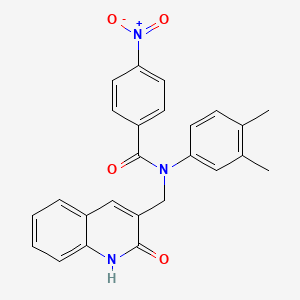


![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)